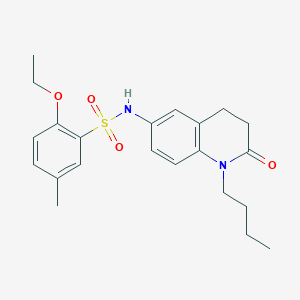

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-4-6-13-24-19-10-9-18(15-17(19)8-12-22(24)25)23-29(26,27)21-14-16(3)7-11-20(21)28-5-2/h7,9-11,14-15,23H,4-6,8,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDHUKAFSWGGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the butyl group, and finally, the attachment of the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth and proliferation.

For instance, studies have demonstrated that quinoline derivatives can act as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to the induction of apoptosis in cancer cells, making such compounds valuable in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial properties. The incorporation of the tetrahydroquinoline moiety may enhance this activity by improving the compound's ability to penetrate bacterial membranes and interact with target sites within microbial cells .

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Tetrahydroquinoline Derivative : The starting material is synthesized through the condensation of appropriate amines and carbonyl compounds.

- Formation of Sulfonamide : The reaction between the tetrahydroquinoline derivative and sulfonyl chlorides under basic conditions leads to the formation of the sulfonamide functional group.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product .

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and biological activity of this compound:

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate a promising therapeutic index .

- Mechanistic Studies : Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation pathways .

- Antimicrobial Testing : Preliminary tests against various bacterial strains demonstrated notable inhibition zones, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Key Differences :

- Replaces the sulfonamide group with a thiazolyl-oxazole carboxamide moiety.

- Lacks the ethoxy and methyl substituents on the benzene ring.

- Features a thiazole ring instead of a butyl chain.

- Synthetic yields (87%) suggest favorable reactivity under similar conditions .

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

- Key Differences: Substitutes the sulfonamide with a bicyclooctane carboxylate ester. Introduces bromo, phenyl, and propyl groups on the quinoline core. Lacks the 2-oxo-tetrahydroquinoline scaffold.

- Implications: The bromo and phenyl groups may increase steric hindrance, affecting binding affinity.

Quinoline Derivatives in Commercial Catalogs

N-(2-(dimethylamino)ethyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)quinolin-5-amine

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

- Key Differences: Features a bicyclic heptene system instead of a tetrahydroquinoline core. Includes a hydroxybenzamide group rather than a sulfonamide.

- Implications :

The bicyclic structure may confer unique stereoelectronic properties, while the hydroxybenzamide could engage in stronger hydrogen bonding .

Functional Group and Property Analysis

Notes

Structural Diversity: Despite shared quinoline scaffolds, substituent variations significantly alter bioactivity and physicochemical properties.

Data Limitations : Direct pharmacological or kinetic data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogues.

Synthetic Feasibility : The target compound’s synthesis may require optimized conditions to manage steric effects from the butyl and ethoxy groups .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually conducted under controlled conditions to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL against various pathogens .

Anticancer Potential

In vitro studies have demonstrated that compounds related to this sulfonamide can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. It may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, potentially through the suppression of NF-kB signaling pathways .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : The compound could act on receptors linked to pain and inflammation pathways.

- Cell Cycle Interference : By disrupting cell cycle progression in cancer cells, it can induce apoptosis.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and E. coli. The results indicated a strong correlation between structural modifications in the sulfonamide group and increased antimicrobial potency .

Case Study 2: Cancer Cell Line Studies

In a comparative study involving various sulfonamide derivatives, N-(1-butyl-2-oxo...) exhibited superior inhibitory effects on MDA-MB-231 cells compared to standard chemotherapeutics like doxorubicin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.